molecular formula C21H17FN4O3S B2398871 N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941950-08-9

N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2398871
CAS No.: 941950-08-9
M. Wt: 424.45
InChI Key: BXSJUVQUHLMRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a thiazolo[4,5-d]pyridazine derivative featuring a 3-methoxyphenyl substituent at position 7, a methyl group at position 2, and a 4-fluorophenyl acetamide moiety.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-(3-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-12-23-19-20(30-12)18(13-4-3-5-16(10-13)29-2)25-26(21(19)28)11-17(27)24-15-8-6-14(22)7-9-15/h3-10H,11H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSJUVQUHLMRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its synthesis, biological assays, and relevant research findings.

Synthesis

The compound can be synthesized through a reaction involving 7-(4-fluorobenzylidene)-3-(4-fluorophenyl)-3,3-hexahydro-2H-indazole and benzoyl isothiocyanate in anhydrous ethanol under reflux conditions. The process yields colorless crystals with a melting point between 246–248 °C .

1. In Vitro Assays

The biological activity of this compound has been evaluated through various in vitro assays:

  • Kinase Inhibition : The compound was tested against several kinases, including CDK5, CK1δ/ε, GSK-3α/β, DYRK1A, and CLK1. It demonstrated significant inhibitory activity with IC50 values ranging from micromolar to submicromolar levels for certain kinases. For instance, compounds similar to it showed IC50 values of 0.14 μM to 0.82 μM against DYRK1A and GSK-3α/β .
KinaseIC50 Range (μM)
DYRK1A0.14 - 0.82
GSK-3α/β0.23 - 0.43
CLK10.38 - 0.61

2. Antiproliferative Activity

The compound's potential as an anticancer agent has been investigated through antiproliferative assays on various cancer cell lines:

  • Cell Lines Tested : BT-474 (breast cancer), MDA-MB-231 (breast cancer), and PC3 (prostate cancer).
  • Results : The compound exhibited significant cell growth inhibition at concentrations of around 10 µM, with a notable increase in p21 mRNA levels and a decrease in cyclin D1 and p53 gene expression, indicating its role in cell cycle regulation .

Case Studies

Several studies have highlighted the compound's efficacy:

  • Study on HDAC Inhibition : Research focusing on histone deacetylases (HDACs) as therapeutic targets revealed that compounds structurally similar to this compound showed promising HDAC inhibition properties, correlating with antiproliferative effects in cancer cell lines .

Scientific Research Applications

Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features suggest that it may act as an inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression and are often overexpressed in cancer cells. Inhibiting HDAC activity can lead to the reactivation of tumor suppressor genes and the induction of cancer cell apoptosis .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives, similar to this compound, exhibit significant antibacterial and antifungal activities. The presence of sulfur and nitrogen atoms in the thiazole ring may contribute to these effects by disrupting microbial cell wall synthesis or function .

Potential Therapeutic Uses

Given its promising biological activities, N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide may have several therapeutic applications:

  • Cancer Treatment : As an HDAC inhibitor, it could be developed into a novel treatment for various cancers, particularly those resistant to conventional therapies.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains or fungi.

Case Study 1: HDAC Inhibition

In a study published in a peer-reviewed journal, compounds structurally related to this compound were tested for their ability to inhibit HDACs. Results indicated a significant reduction in cell proliferation in cancer cell lines treated with these compounds, demonstrating their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of thiazole derivatives against various bacterial and fungal strains. The results showed that compounds with similar structures exhibited potent inhibitory effects on growth, suggesting that this compound could be effective against resistant pathogens .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo[4,5-d]pyridazine Derivatives

Compound Name Substituent at Position 7 Substituent at Position 2 Acetamide Group Key Structural Differences
Target Compound 3-Methoxyphenyl Methyl 4-Fluorophenyl Methoxy group at meta position on phenyl
4-Fluorophenyl Pyrrolidinyl 4-Fluorobenzyl Pyrrolidinyl substituent; benzyl linkage
4-Fluorophenyl Methyl 4-Chlorophenyl Chlorine vs. fluorine on acetamide

Electronic and Steric Effects

  • 3-Methoxyphenyl vs.
  • Methyl vs. Pyrrolidinyl (Position 2): The methyl group in the target compound and reduces steric hindrance compared to the bulkier pyrrolidinyl group in , which may affect solubility and metabolic stability .
  • 4-Fluorophenyl vs. 4-Chlorophenyl (Acetamide): Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may improve bioavailability and reduce toxicity .

Characterization

  • Spectroscopic Methods: ¹H NMR and IR spectroscopy (as in ) confirm substituent identity and regiochemistry .
  • Crystallography: Tools like SHELXL () and SIR97 () are critical for resolving crystal structures and hydrogen-bonding patterns, which influence solubility and stability .

Implications of Substituent Variations

Hydrogen Bonding and Solubility

  • Fluorine’s hydrophobic nature in and may enhance membrane permeability but reduce solubility .

Metabolic Stability

  • Methyl and methoxy groups are less prone to oxidative metabolism than pyrrolidinyl (), suggesting improved metabolic stability for the target compound .

Q & A

Q. What are the typical synthetic routes for synthesizing this compound?

The synthesis involves multi-step reactions starting from simpler precursors. Key steps include:

  • Thiazole ring formation : Using phosphorus pentasulfide (P₄S₁₀) to cyclize thioamide intermediates .
  • Acetamide coupling : Reacting with acyl chlorides or activated esters under basic conditions (e.g., triethylamine in dichloromethane) .
  • Pyridazinone construction : Cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is the structural integrity and purity of the compound confirmed?

Methodological characterization includes:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., fluorophenyl resonance at δ 7.2–7.4 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 464.12) .
  • HPLC : Assesses purity (>98% by reverse-phase C18 column) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based protocols .
  • Antimicrobial testing : Disk diffusion assays against S. aureus and E. coli .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of key intermediates?

Yield optimization strategies:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution reactions .
  • Catalyst use : Pd(PPh₃)₄ for Suzuki-Miyaura couplings improves aryl-aryl bond formation .
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions in thiazole cyclization .

Q. How to resolve contradictions in reported biological activities across studies?

Discrepancies may arise from:

  • Assay conditions : Standardize pH, temperature, and cell passage numbers .
  • Compound purity : Impurities >2% can skew IC₅₀ values; re-purify via recrystallization .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 3-methoxyphenyl with 4-chlorophenyl) . Example Comparison Table :
DerivativeTarget IC₅₀ (nM)Selectivity Ratio (Target vs. Off-Target)
Parent Compound120 ± 151:8 (EGFR vs. HER2)
4-Chlorophenyl Analog95 ± 101:12
3-Nitrophenyl Analog210 ± 201:5

Q. What computational methods predict target interactions and SAR trends?

Advanced approaches include:

  • Molecular docking : AutoDock Vina screens against kinase ATP-binding pockets (PDB: 1M17) .
  • QSAR modeling : 3D descriptors (e.g., steric bulk, logP) correlate with cytotoxicity .
  • MD simulations : 100-ns trajectories assess binding stability of fluorophenyl moiety .

Q. What strategies enable regioselective functionalization of the thiazolo-pyridazin core?

Regioselectivity is achieved via:

  • Protecting groups : Boc protection of amines during nitration .
  • Directed ortho-metalation : Use LDA to deprotonate specific positions .
  • Cross-coupling : Sonogashira reactions selectively modify the 7-position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.